molecular formula C17H17ClN2O2S B5360355 N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide

N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide

Cat. No. B5360355
M. Wt: 348.8 g/mol
InChI Key: GMEDZMQPPJDJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the enzyme. This leads to the destabilization of the kinase domain and prevents its interaction with downstream targets, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It has been tested in a variety of cancer cell lines and has been shown to induce cell cycle arrest and apoptosis in these cells. In addition, this compound has been shown to inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide is its specificity for Aurora A kinase, which makes it a valuable tool for studying the role of this kinase in cancer. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the evaluation of this compound in combination with other anticancer agents, such as chemotherapy or radiation therapy. Finally, the potential use of this compound as a diagnostic tool for cancer could also be explored.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide involves several steps, including the reaction of 3-aminobenzoic acid with acetic anhydride to form 3-acetylamino benzoic acid. This intermediate is then reacted with 4-chlorothiophenol in the presence of triethylamine to form this compound. The yield of this reaction is approximately 50% and the purity of the final product can be improved through several purification steps.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the activity of Aurora A kinase, which plays a critical role in cell division and is overexpressed in many types of cancer. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-chlorophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-11(23-16-8-6-13(18)7-9-16)17(22)20-15-5-3-4-14(10-15)19-12(2)21/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEDZMQPPJDJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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